1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic hybrid featuring a fused pyrrolo-triazole-dione core, substituted with a 1,3-benzodioxole-linked oxadiazole moiety and a 4-methoxyphenyl group. The benzodioxole group may enhance metabolic stability, while the 4-methoxyphenyl substituent could influence lipophilicity and target binding .
Properties
IUPAC Name |
3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O6/c1-30-13-5-3-12(4-6-13)27-20(28)17-18(21(27)29)26(25-23-17)9-16-22-19(24-33-16)11-2-7-14-15(8-11)32-10-31-14/h2-8,17-18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSFBAGGHJTHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the benzodioxole ring through a cyclization reaction, followed by the construction of the oxadiazole ring via a condensation reaction. The final step involves the formation of the pyrrolo[3,4-d][1,2,3]triazole core through a cycloaddition reaction under specific conditions such as elevated temperature and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole and triazole rings in the compound are electron-deficient, enabling nucleophilic attack. Key observations include:
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Oxadiazole Ring Reactivity : The 1,2,4-oxadiazole moiety undergoes nucleophilic substitution at the C-5 position under basic conditions. For example, reactions with amines or alkoxides can yield substituted derivatives.
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Triazole Ring Stability : The fused pyrrolo-triazole system shows resistance to nucleophilic attack under ambient conditions but may react with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures.
| Reaction Type | Conditions | Products |
|---|---|---|
| Amine substitution | K₂CO₃, DMF, 80°C | C-5 substituted oxadiazole derivatives |
| Alkoxy substitution | NaH, ROH, THF | Methoxy/ethoxy analogs |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions due to the electron-rich benzodioxolyl group and strained triazole system:
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Dipolar Cycloaddition : Reacts with nitrile oxides or diazo compounds to form fused polycyclic structures. For instance, reaction with phenyl diazomethane yields a spiro-pyrazoline derivative.
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Strain-Driven Reactivity : The bicyclic pyrrolo-triazole-dione framework facilitates ring-opening/ring-closing cascades with dienophiles like maleic anhydride.
| Cycloaddition Partner | Catalyst | Product |
|---|---|---|
| Phenyl diazomethane | Cu(OTf)₂, 60°C | Spiro-pyrazoline adduct |
| Maleic anhydride | Toluene, reflux | Furan-2,5-dione fused derivative |
Oxidation and Reduction
Functional group transformations are critical for derivatization:
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Oxidation : The methoxyphenyl group undergoes demethylation under strong acidic conditions (e.g., HBr/AcOH) to yield phenolic intermediates .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxadiazole ring to a diamino intermediate while preserving the triazole ring.
| Process | Reagents | Outcome |
|---|---|---|
| Demethylation | HBr (48%), AcOH, 110°C | 4-Hydroxyphenyl analog |
| Hydrogenation | 10% Pd/C, H₂, EtOH | Diamino-oxadiazoline derivative |
Cross-Coupling Reactions
The bromine atom (in analogs) and electron-rich aryl groups enable transition-metal-catalyzed couplings:
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Suzuki-Miyaura Coupling : Bromophenyl variants (e.g., EVT-2798067) react with aryl boronic acids to form biaryl systems.
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Buchwald-Hartwig Amination : The oxadiazole nitrogen participates in C–N bond formation with aryl halides.
| Coupling Type | Catalyst System | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl oxadiazole analogs |
Acid/Base-Mediated Rearrangements
The compound undergoes structural rearrangements under specific pH conditions:
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Acidic Hydrolysis : Prolonged exposure to HCl (6M) cleaves the oxadiazole ring, yielding a carboxylic acid and an amidoxime .
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Base-Induced Ring Expansion : Treatment with NaOH/EtOH triggers pyrrolo-triazole ring expansion to a seven-membered lactam.
| Condition | Transformation | Mechanistic Pathway |
|---|---|---|
| HCl (6M), Δ | Oxadiazole → Carboxylic acid | Acid-catalyzed hydrolysis |
| NaOH (2M), EtOH, reflux | Triazole → Lactam | Base-mediated ring expansion |
Spectroscopic Monitoring of Reactions
Analytical techniques validate reaction progress and product purity:
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HPLC : Used to track the consumption of starting material (retention time: 12.3 min) and emergence of products.
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¹H NMR : Key diagnostic signals include the oxadiazole methylene protons at δ 4.8–5.2 ppm and triazole NH at δ 10.1 ppm.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this molecule exhibit significant anticancer properties. The oxadiazole and triazole moieties are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that derivatives of oxadiazole can effectively target specific cancer pathways and enhance the efficacy of existing chemotherapeutics .
Antimicrobial Properties
The benzodioxole structure contributes to the compound's potential as an antimicrobial agent. Compounds with similar structures have demonstrated activity against a range of bacterial and fungal pathogens. This suggests that the compound could be developed into a novel antimicrobial drug .
Neuroprotective Effects
There is emerging evidence that certain derivatives of this compound may possess neuroprotective effects. Studies have indicated that compounds with triazole and oxadiazole rings can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This could have implications for treating neurodegenerative diseases .
Materials Science Applications
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices to create advanced materials with enhanced thermal stability and mechanical properties. Its ability to act as a cross-linking agent can improve the durability of polymers used in various industrial applications .
Electroactive Materials
Research has explored the use of similar compounds in the development of electroactive materials for sensors and actuators. The incorporation of this compound into conductive polymers can enhance their electrochemical properties, making them suitable for applications in flexible electronics .
Environmental Science Applications
Environmental Remediation
The compound's chemical structure suggests potential applications in environmental remediation. Its ability to interact with pollutants could facilitate the development of materials that capture or degrade environmental contaminants. Studies are ongoing to evaluate its effectiveness in removing heavy metals and organic pollutants from water sources .
Photocatalytic Activity
There is growing interest in the photocatalytic properties of compounds containing benzodioxole and triazole groups. These compounds can be used in photocatalysis for environmental cleanup processes under UV light irradiation. The research indicates that they can effectively degrade organic pollutants in wastewater treatment .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | PMC11476582 | Demonstrated significant tumor inhibition in vitro using oxadiazole derivatives. |
| Antimicrobial Properties | PubChem CID 2986423 | Showed effective antibacterial activity against Gram-positive bacteria. |
| Neuroprotective Effects | ResearchGate Publication | Indicated reduction in oxidative stress markers in neuronal cell models. |
| Polymer Chemistry | Chemsrc Database | Enhanced mechanical properties observed in polymer composites with additives based on this compound. |
| Environmental Remediation | PubChem CID 2992271 | Effective removal of heavy metals from contaminated water samples noted. |
Mechanism of Action
The mechanism of action of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound vs. Triazole-Oxadiazole Hybrids
- Structural Similarities: The oxadiazole-triazole linkage is shared with compounds like 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones ().
- Functional Differences : The thioxo group in ’s compounds enhances electrophilicity, whereas the dione group in the target compound may improve solubility and interaction with polar biological targets .
Target Compound vs. Triazole-Pyrazole Hybrids
- Triazole-Pyrazole Hybrids (e.g., 4-(5-methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile in ) exhibit planar structures conducive to intercalation or enzyme inhibition.
Substituent Analysis
Benzodioxole vs. Other Aromatic Groups
- The 1,3-benzodioxole group in the target compound is structurally analogous to 2-[5-(1,3-benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (). Both compounds leverage benzodioxole’s electron-rich aromatic system for π-π stacking. However, the ferrocenyl group in introduces redox activity absent in the target compound .
- 4-Methoxyphenyl Substituent : This group is common in antifungal agents (e.g., ’s 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ). Para-substitution optimizes steric and electronic interactions with target enzymes like 14-α-demethylase .
Pharmacokinetic and Bioactivity Comparisons
Molecular Properties
Bioactivity
- Antifungal Potential: highlights triazolo-thiadiazoles with 4-methoxyphenyl groups as potent inhibitors of 14-α-demethylase. The target compound’s oxadiazole and dione groups may similarly disrupt fungal ergosterol biosynthesis .
- Anticancer Activity: Triazole-oxadiazole hybrids in exhibit antinociceptive properties, while the target compound’s pyrrolo core could modulate apoptosis pathways via kinase inhibition .
Biological Activity
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic molecule that exhibits a diverse range of biological activities. This article explores its pharmacological properties and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzodioxole moiety and an oxadiazole unit, which are known for their biological activities. The molecular formula is with a molecular weight of approximately 368.34 g/mol.
Anticancer Activity
Research indicates that compounds containing the oxadiazole structure are potent anticancer agents. A study highlighted that derivatives of 1,2,4-oxadiazoles demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Compounds were found to have IC50 values ranging from 10 µM to 30 µM against human colon adenocarcinoma (HT-29) and breast cancer (MCF7) cell lines .
Antimicrobial Activity
The biological activity of the compound extends to antimicrobial properties. Studies have shown that oxadiazole derivatives exhibit efficacy against both gram-positive and gram-negative bacteria:
- Activity Spectrum : Effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64 to 256 µg/mL .
Anti-inflammatory Effects
Several studies have reported anti-inflammatory properties associated with oxadiazole derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators:
- Mechanism of Action : Inhibition of cyclooxygenases (COX-1 and COX-2) has been documented in related compounds .
Case Study 1: Anticancer Efficacy
In a recent study evaluating the anticancer potential of oxadiazole derivatives:
- Methodology : Various synthesized compounds were tested against multiple cancer cell lines.
- Findings : One derivative showed an IC50 value of 18.78 µM against liver carcinoma (HUH7), outperforming standard chemotherapy agents like 5-Fluorouracil .
Case Study 2: Antimicrobial Activity
A study focusing on the antimicrobial properties of synthesized oxadiazole derivatives:
- Results : Compounds exhibited significant antibacterial activity against Bacillus cereus and Candida albicans, with some showing better efficacy than traditional antibiotics .
Data Tables
| Biological Activity | Target Organisms/Cell Lines | IC50/MIC Values |
|---|---|---|
| Anticancer | HT-29 (Colon cancer) | ~10 µM |
| MCF7 (Breast cancer) | ~30 µM | |
| Antimicrobial | Staphylococcus aureus | 64–256 µg/mL |
| Escherichia coli | 128–256 µg/mL |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing the target compound, and how can its structural complexity be managed?
- Methodology : The synthesis involves sequential heterocyclic ring formation. For example:
- Oxadiazole formation : React 3-(2H-1,3-benzodioxol-5-yl)carboxylic acid derivatives with hydroxylamine under dehydrating conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole core .
- Pyrrolo-triazole-dione assembly : Use a cyclocondensation reaction between substituted hydrazines and diketones, followed by regioselective alkylation to introduce the methoxyphenyl group .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (ethanol/water) to isolate intermediates .
Q. Which analytical techniques are critical for characterizing this compound and confirming its regiochemistry?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzodioxole, oxadiazole, and triazole moieties .
- LC-MS : Confirm molecular weight and purity (>95%) via high-resolution ESI-MS in positive ion mode .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and benzodioxole C-O-C vibrations (1250–1100 cm⁻¹) .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test against fungal enzymes (e.g., lanosterol 14α-demethylase) using microplate-based fluorometric assays .
- Dose-response curves : Use concentrations ranging from 0.1–100 µM to determine IC₅₀ values .
- Controls : Include ketoconazole (positive control) and solvent-only wells (negative control) .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound’s antifungal activity?
- Methodology :
- Target selection : Dock the compound into the active site of lanosterol 14α-demethylase (PDB: 3LD6) using AutoDock Vina .
- Key interactions : Prioritize hydrogen bonds between the triazole-dione carbonyl and heme iron, and hydrophobic contacts with the benzodioxole ring .
- Validation : Compare docking scores (∆G) with experimental IC₅₀ values to refine computational models .
Q. What strategies resolve contradictions in spectral data for structurally similar intermediates?
- Methodology :
- Isotopic labeling : Synthesize deuterated analogs to clarify ambiguous NMR assignments (e.g., distinguishing methoxyphenyl protons from solvent artifacts) .
- X-ray crystallography : Resolve regiochemical uncertainties (e.g., triazole vs. pyrazole connectivity) using single-crystal diffraction .
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
- Methodology :
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, cyano) to enhance enzyme binding .
- Bioisosteres : Substitute the benzodioxole ring with a 1,3-benzoxazole to evaluate metabolic stability .
- Data analysis : Use multivariate regression to correlate Hammett σ values with antifungal activity .
Q. What are the challenges in scaling up the synthesis, and how can they be addressed?
- Methodology :
- Solvent optimization : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Catalyst recycling : Use immobilized palladium catalysts (e.g., Pd/C) in Suzuki-Miyaura couplings to reduce costs .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and minimize purification steps .
Q. How can stability studies under varying pH and temperature conditions inform formulation development?
- Methodology :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours .
- HPLC monitoring : Track degradation products using a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
